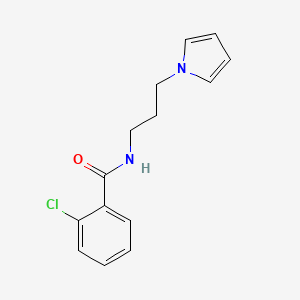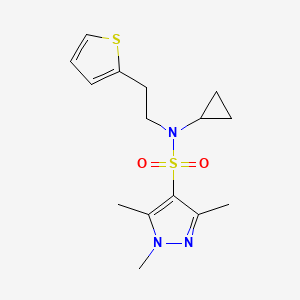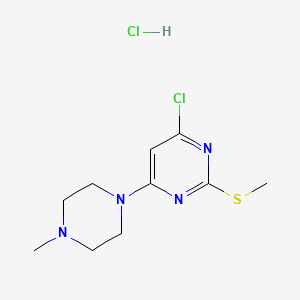
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied due to its unique mechanism of action and its potential therapeutic applications.
作用機序
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide works by inhibiting the activity of certain enzymes, including histone deacetylases and sirtuins. These enzymes play a role in regulating gene expression and cellular processes. By inhibiting their activity, this compound can alter cellular processes and potentially treat diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide is its specificity for certain enzymes, which can make it a valuable tool in studying their role in cellular processes. However, like any experimental tool, there are limitations to its use. One limitation is that it may not be effective in all cell types or disease models, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Another area of interest is investigating its potential use in the treatment of other diseases, such as metabolic disorders or autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its unique mechanism of action and specificity for certain enzymes make it a valuable tool in scientific research. While there are limitations to its use, there are several potential future directions for research on this compound.
合成法
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide involves a series of chemical reactions that can be carried out in a laboratory setting. The first step involves the reaction of 2-chlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)propylamine to form the intermediate product, 2-chlorobenzamidopropylpyrrole. This intermediate is then treated with sodium hydroxide to yield the final product, this compound.
科学的研究の応用
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and sirtuins, which play a role in various cellular processes. This compound has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
特性
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKZFZZNQJMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)

![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)


![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)
![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)


![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2700789.png)